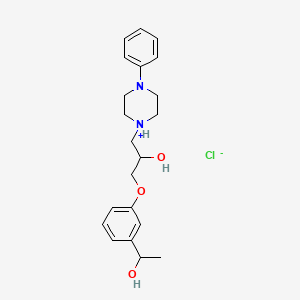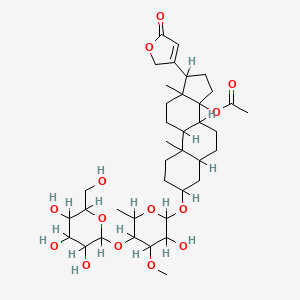
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a piperazine ring, and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzyl alcohol derivative, followed by the introduction of the piperazine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring is particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups but lacking the piperazine ring.
Phenylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride is unique due to its combination of a benzyl alcohol moiety and a phenylpiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
63991-29-7 |
|---|---|
Formule moléculaire |
C21H29ClN2O3 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
1-[3-(1-hydroxyethyl)phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-17(24)18-6-5-9-21(14-18)26-16-20(25)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19;/h2-9,14,17,20,24-25H,10-13,15-16H2,1H3;1H |
Clé InChI |
OQAYOKXYIRUJCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)





